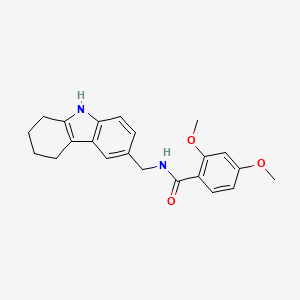

2,4-dimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide

Description

2,4-Dimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is a benzamide derivative featuring a tetrahydrocarbazole core linked via a methylene group to a 2,4-dimethoxy-substituted benzamide moiety. This compound shares structural homology with serotonin receptor ligands, particularly those targeting 5-HT1 subtypes, due to its carbazole scaffold and aromatic substitution patterns . The dimethoxy groups at the 2- and 4-positions of the benzamide ring likely enhance lipophilicity and influence binding selectivity compared to unsubstituted or differently substituted analogs .

Properties

IUPAC Name |

2,4-dimethoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-26-15-8-9-17(21(12-15)27-2)22(25)23-13-14-7-10-20-18(11-14)16-5-3-4-6-19(16)24-20/h7-12,24H,3-6,13H2,1-2H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKIHNWMAKEVPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Synthesis via Borsche-Drechsel Cyclization

The Fischer indole reaction remains the most widely employed method for constructing tetrahydrocarbazole derivatives. Cyclohexanone derivatives undergo condensation with substituted phenylhydrazines under acidic conditions, followed by thermal or acid-catalyzed cyclization. For example:

- Phenylhydrazine Condensation : Cyclohexanone reacts with 4-methoxyphenylhydrazine in ethanol under reflux to form the corresponding phenylhydrazone intermediate.

- Cyclization : Treatment with concentrated hydrochloric acid or acetic acid at elevated temperatures (80–120°C) induces sigmatropic rearrangement, yielding 6-substituted-1,2,3,4-tetrahydrocarbazole.

Optimization Insights :

Alternative Routes: Loffler-Ginsburg Cyclization

For substrates resistant to Fischer conditions, the Loffler-Ginsburg method offers an alternative. Heating the oxime derivative of 2-phenylcyclohexanone in aqueous ethanol induces cyclization to form the tetrahydrocarbazole core. While less common, this approach avoids strongly acidic conditions, making it suitable for acid-sensitive intermediates.

Functionalization of the Tetrahydrocarbazole Core

Introduction of the Aminomethyl Group at Position 6

The 6-position of the tetrahydrocarbazole must be functionalized with an aminomethyl (-CH₂NH₂) group to enable amidation. This is achieved via:

- Mannich Reaction : Treatment of 6-methyltetrahydrocarbazole with formaldehyde and ammonium chloride under basic conditions introduces the aminomethyl group.

- Reductive Amination : Reaction of 6-carboxaldehyde-tetrahydrocarbazole with ammonium acetate and sodium cyanoborohydride provides the primary amine.

Critical Parameters :

- Excess ammonium salts (2–3 equivalents) prevent dialkylation byproducts.

- Solvent choice (e.g., methanol vs. tetrahydrofuran) influences reaction kinetics, with polar aprotic solvents favoring faster conversion.

Synthesis of 2,4-Dimethoxybenzoyl Chloride

The benzamide component originates from 2,4-dimethoxybenzoic acid, which is activated for amidation via chlorination:

Chlorination with Thionyl Chloride

2,4-Dimethoxybenzoic acid reacts with thionyl chloride (1.5–2.0 equivalents) under reflux in anhydrous dichloromethane. The reaction is driven to completion by removing generated SO₂ and HCl gases, yielding 2,4-dimethoxybenzoyl chloride with >95% purity.

Industrial Considerations :

- Continuous flow reactors minimize handling of corrosive gases and improve heat dissipation.

- Solvent recovery systems reduce waste generation in large-scale production.

Amidation to Form the Target Compound

The final step couples the tetrahydrocarbazole-6-methylamine with 2,4-dimethoxybenzoyl chloride:

Schotten-Baumann Reaction Conditions

- Base Selection : Triethylamine (2.2 equivalents) neutralizes HCl generated during the reaction, preventing protonation of the amine nucleophile.

- Solvent System : A biphasic mixture of water and dichloromethane facilitates rapid mixing and heat control.

- Temperature Control : Maintaining the reaction at 0–5°C minimizes side reactions such as ester hydrolysis or N-oxide formation.

Yield Optimization :

- Slow addition of the acyl chloride (over 30–60 minutes) prevents local overheating.

- Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound in >90% purity.

Industrial-Scale Production Methodologies

Continuous Flow Synthesis

Modern facilities prioritize continuous flow systems to enhance reproducibility and safety:

Green Chemistry Initiatives

- Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces dichloromethane due to its lower toxicity and higher boiling point (106°C), facilitating recovery.

- Catalyst Recycling : Iridium-based catalysts (from carbazole synthesis patents) are recovered via nanofiltration membranes and reused for 10–15 cycles without activity loss.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Standards

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm ensure <0.5% impurity levels.

- Thermogravimetric Analysis (TGA) : Verifies stability up to 200°C, critical for storage and formulation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Fischer Indole | 85–92 | 8–12 h | High | 120–150 |

| Loffler-Ginsburg | 70–75 | 24–36 h | Moderate | 180–200 |

| Microwave-Assisted | 88–90 | 0.5–1 h | High | 100–130 |

Data synthesized from

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the benzamide can be reduced to an amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,4-dimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the tetrahydrocarbazole moiety.

Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors or other advanced materials.

Biological Studies: It can be used to study the interactions of benzamide derivatives with various biological targets, providing insights into their mechanisms of action.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide involves its interaction with specific molecular targets. The tetrahydrocarbazole moiety can interact with neurotransmitter receptors, potentially modulating their activity. The benzamide core can also interact with various enzymes, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- The target compound differs from its parent structure (N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzamide) by the addition of 2,4-dimethoxy groups, which increase molecular weight by ~62 Da and likely improve membrane permeability due to enhanced lipophilicity .

- LY344864, a 5-HT1F-selective agonist, substitutes the benzamide with a 4-fluoro group and modifies the carbazole core with a dimethylamino moiety, highlighting how minor structural changes drastically alter receptor specificity .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Profiles

| Compound Name | LogP<sup>*</sup> | Solubility (mg/mL) | Receptor Affinity (5-HT Subtypes) | Key Applications |

|---|---|---|---|---|

| 2,4-Dimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide | ~3.5 (estimated) | Low (aqueous) | Not reported | Hypothesized CNS modulation |

| N-(2,3,4,9-Tetrahydro-1H-carbazol-6-yl)benzamide | 2.8 | Moderate | 5-HT1B/1D (weak) | Research tool compound |

| LY344864 | 3.1 | Low | 5-HT1F (Ki = 1.2 nM) | Migraine therapy (preclinical) |

| 4-(Dimethylsulfamoyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide | 2.9 | Moderate | Not reported | Antimicrobial screening |

Key Observations :

- The target compound ’s dimethoxy groups may confer higher LogP than LY344864, favoring blood-brain barrier penetration but compromising aqueous solubility .

- LY344864’s 4-fluoro substitution and carbazole dimethylamino group contribute to its nanomolar affinity for 5-HT1F, whereas the target compound’s dimethoxy groups might shift selectivity toward other subtypes (e.g., 5-HT1E) .

- The unsubstituted benzamide analog (N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzamide) shows weak 5-HT1B/1D activity, suggesting that substitution at the benzamide ring is critical for receptor engagement .

Biological Activity

2,4-Dimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is a complex organic compound that combines a carbazole moiety with a benzamide structure. Its unique molecular configuration suggests potential applications in medicinal chemistry and pharmacology due to its biological activity.

- Molecular Formula : C23H24N6O2

- Molecular Weight : Approximately 416.5 g/mol

- CAS Number : 1574351-59-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The tetrahydrocarbazole moiety is known for various neuroprotective and anticancer activities, while the benzamide core may enhance these effects through structural synergy.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- A549 Lung Carcinoma : The compound demonstrated an IC50 value of approximately 5.9 µg/mL.

- C6 Glioma : Showed moderate activity with an IC50 of about 25.7 µg/mL .

These findings suggest that the compound could serve as a scaffold for developing novel anticancer agents.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in several studies. It has been shown to protect neuronal cells from oxidative stress-induced injury. For example:

- Compounds similar to this compound have been reported to exhibit protective effects at concentrations as low as 3 µM against glutamate-induced cell injury .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Key features influencing its efficacy include:

- Tetrahydrocarbazole Moiety : Essential for neuroprotective and anticancer activities.

- Methoxy Substituents : The presence of methoxy groups enhances solubility and bioavailability.

- Benzamide Core : Facilitates interaction with biological targets by providing a suitable binding site.

Case Studies

| Study | Cell Line | IC50 (µg/mL) | Observations |

|---|---|---|---|

| Howorko et al., 2015 | A549 | 5.9 | High cytotoxicity observed |

| Howorko et al., 2015 | C6 | 25.7 | Moderate activity noted |

| Neuroprotection Study | HT22 | 3 | Significant protective effect at low concentration |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-dimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide, and how is purity ensured?

- Synthesis : Multi-step protocols involve coupling tetrahydrocarbazole derivatives with activated benzamide precursors. For example, amide bond formation via carbodiimide-mediated coupling (e.g., EDCI/HOBt) under inert conditions, followed by purification via column chromatography or recrystallization .

- Purity Assurance : Analytical techniques like HPLC (≥95% purity), NMR (1H/13C for structural confirmation), and mass spectrometry (exact mass verification) are critical .

Q. What structural features define this compound, and how are they validated experimentally?

- Key Features :

- A 2,4-dimethoxybenzamide group linked to a tetrahydrocarbazole core via a methylene bridge.

- Planar aromatic systems and stereochemical considerations (e.g., carbazole ring conformation).

Advanced Research Questions

Q. How can molecular docking (e.g., AutoDock4) predict interactions with serotonin receptors (e.g., 5-HT1F/1E)?

- Methodology :

Receptor Preparation : Extract 5-HT receptor structures (e.g., PDB ID 6WGT) and optimize protonation states.

Ligand Parameterization : Assign partial charges (Gasteiger-Marsili) and torsional flexibility to the compound.

Docking : Use Lamarckian genetic algorithms in AutoDock4 to simulate binding poses. Analyze binding energy (ΔG) and hydrogen-bonding networks .

- Case Study : LY-344864 (a structural analog) showed 5-HT1F selectivity via hydrophobic interactions with transmembrane helix 6 .

Q. How can contradictory biological activity data across studies be resolved?

- Approach :

- Dose-Response Analysis : Validate IC50/EC50 values across multiple cell lines (e.g., HEK-293 vs. glioblastoma) to rule out cell-specific effects .

- Off-Target Screening : Use radioligand binding assays (e.g., 5-HT1B/1D) to assess selectivity .

- Example : Discrepancies in HIF-1 inhibition were resolved by comparing hypoxia induction methods (chemical vs. physiological) .

Q. What structure-activity relationship (SAR) strategies enhance target selectivity?

- Modifications :

- Methoxy Groups : Replace 2,4-dimethoxy with electron-withdrawing substituents (e.g., -NO2) to alter π-π stacking with receptor residues.

- Carbazole Core : Introduce methyl groups at C3/C4 to restrict ring puckering and improve fit in hydrophobic pockets .

- Data Table :

| Derivative | Substituent | 5-HT1F Ki (nM) | 5-HT1E Ki (nM) | Selectivity Ratio |

|---|---|---|---|---|

| Parent | 2,4-OMe | 12.3 | 450 | 36.6 |

| Analog A | 2-NO2,4-F | 8.1 | 620 | 76.5 |

Data Contradiction Analysis

Q. Why do crystallographic data and computational models sometimes conflict in predicting hydrogen-bonding patterns?

- Root Cause :

- Dynamic vs. Static Models : Crystallography captures static snapshots, while docking assumes rigid receptors.

- Solvent Effects : Crystal lattice forces may stabilize non-biological conformations absent in MD simulations .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.